molecular formula C20H19N3O3 B2535131 (5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034276-89-4

(5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2535131
CAS No.: 2034276-89-4
M. Wt: 349.39
InChI Key: ZLJIBPOONMXFLR-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
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Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a novel synthetic entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy across various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H17N3O3\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{3}

This structure includes a cyclopropyl isoxazole moiety and a quinoline derivative, both of which are known for their biological significance.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the isoxazole ring contributes to its reactivity and binding affinity, while the quinoline component may enhance its pharmacological profile by facilitating interactions with specific receptors or enzymes.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values ranging from 49.79 µM to 113.70 µM in human cancer cell lines such as RKO, PC-3, and HeLa . The mechanism involves apoptosis induction and inhibition of cell proliferation.

Cell Line IC50 (µM) Effect
RKO60.70High cytotoxicity
PC-349.79High cytotoxicity
HeLa78.72Moderate cytotoxicity

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties. In vitro studies demonstrate that derivatives related to this compound effectively inhibit the growth of Mycobacterium tuberculosis and other mycobacterial species, outperforming standard treatments like isoniazid . The most active derivatives showed IC50 values significantly lower than those of conventional drugs.

Antioxidant Activity

In addition to its anticancer and antimycobacterial properties, the compound exhibits antioxidant activity. This property is particularly relevant as it may contribute to its overall therapeutic potential by mitigating oxidative stress in cells .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study involved synthesizing various derivatives of the compound and evaluating their biological activities across multiple models, including yeast Saccharomyces cerevisiae and human tumor cell lines . Findings indicated that modifications to the cyclopropyl isoxazole structure significantly impacted bioactivity.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the quinoline moiety enhanced both anticancer and antimicrobial activities. For example, quinoline derivatives with additional functional groups demonstrated increased efficacy against resistant strains of M. tuberculosis .
  • Comparative Studies : Comparative analyses with existing anticancer agents highlighted that the compound's mechanism involves unique pathways distinct from traditional chemotherapy, suggesting potential for use in combination therapies .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-20(16-11-18(26-22-16)13-6-7-13)23-10-8-15(12-23)25-17-5-1-3-14-4-2-9-21-19(14)17/h1-5,9,11,13,15H,6-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJIBPOONMXFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.